Summary of Application: In medicinal chemistry, this compound serves as a precursor for synthesizing various biologically active molecules, particularly those targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth .
Methods of Application: Researchers have developed synthetic routes to create 1H-pyrrolo[2,3-b]pyridine derivatives with potent FGFR inhibitory activity. The synthesis involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization .
Results: One derivative, compound 4h, showed potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM against FGFR1–4, respectively. It also inhibited breast cancer cell proliferation and induced apoptosis in vitro .
Summary of Application: Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is utilized in organic synthesis to construct complex molecules due to its reactive core structure .
Methods of Application: The compound is used in various cyclization reactions, contributing to the synthesis of heterocyclic compounds that are prevalent in many pharmaceuticals .
Results: The synthesized heterocycles exhibit a range of biological activities, making them valuable in drug discovery and development .
Summary of Application: This compound is integral in the discovery of new drugs, especially as a scaffold for developing kinase inhibitors and anti-cancer agents .
Methods of Application: Drug discovery processes involve the modification of the compound’s structure to enhance its interaction with biological targets, such as kinases involved in cancer progression .
Results: Derivatives have shown effectiveness in inhibiting cancer cell growth and migration, providing a basis for the development of new therapeutic agents .
Summary of Application: In pharmacology, the compound’s derivatives are studied for their pharmacokinetic properties and potential as therapeutic agents .
Methods of Application: Pharmacological studies involve assessing the bioavailability, metabolism, and toxicity of the synthesized derivatives in biological systems .
Results: Findings indicate that certain derivatives have favorable profiles for further development into drugs with clinical applications .
Summary of Application: Biochemically, the compound is used to study enzyme-substrate interactions and the mechanisms of action of enzyme inhibitors .
Methods of Application: Biochemical assays are conducted to observe the binding efficiency and inhibitory effects of the compound’s derivatives on specific enzymes .
Results: Studies have demonstrated the compound’s potential in modulating biochemical pathways, which is crucial for understanding disease mechanisms and developing treatments .
Summary of Application: In chemical engineering, this compound is involved in process development for the scalable synthesis of pharmaceuticals .
Methods of Application: Chemical engineers design and optimize the synthesis process, focusing on yield, purity, and cost-effectiveness .
Results: The optimized processes enable the production of high-quality pharmaceutical ingredients, facilitating the transition from laboratory-scale to industrial-scale production .
Summary of Application: This compound is studied for its potential antimicrobial properties, particularly against resistant strains of bacteria and fungi .
Methods of Application: Researchers synthesize derivatives and test them against various microbial cultures to assess their efficacy in inhibiting growth or killing the pathogens .
Results: Some derivatives have shown promising results, exhibiting significant antimicrobial activity, which could lead to the development of new classes of antibiotics .
Summary of Application: In material science, the compound’s derivatives are explored for their utility in creating organic electronic materials due to their conductive properties .
Methods of Application: Scientists incorporate these derivatives into polymers or small molecules to create semiconducting materials for use in organic light-emitting diodes (OLEDs) and solar cells .
Results: The resulting materials demonstrate improved charge transport properties, which are essential for the efficiency of electronic devices .
Summary of Application: Neuropharmacological studies involve investigating the compound’s derivatives for their effects on the central nervous system, potentially leading to treatments for neurological disorders .
Methods of Application: Derivatives are tested in vitro and in vivo to determine their ability to cross the blood-brain barrier and interact with neural receptors .
Results: Some derivatives have shown potential in modulating neurotransmitter systems, suggesting possible therapeutic applications for conditions like depression and anxiety .
Summary of Application: Environmental chemists study the compound’s derivatives for their degradation products and environmental impact, particularly in aquatic systems .
Methods of Application: Experiments are conducted to analyze the stability, solubility, and breakdown of these compounds when exposed to environmental factors .
Results: Findings contribute to understanding the ecological risks associated with the use of these chemicals and inform the design of more environmentally benign derivatives .
Summary of Application: The compound is used in the development of agrochemicals, such as pesticides and herbicides, to improve crop protection and yield .
Methods of Application: Researchers synthesize derivatives and evaluate their effectiveness in controlling pests and weeds in agricultural settings .
Results: Some derivatives have been found to be highly effective in pest management, offering new solutions for sustainable agriculture .
Summary of Application: In analytical chemistry, the compound’s derivatives serve as standards or reagents in chromatography and spectrometry for the detection of various analytes .
Methods of Application: These derivatives are used to calibrate instruments and develop methods for the quantitative analysis of complex mixtures .
Results: The use of these standards has led to the development of more accurate and sensitive analytical techniques, enhancing the detection of trace substances .
Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a chemical compound characterized by its unique structure, which combines a pyrrolopyridine framework with a carboxylate ester functionality. Its molecular formula is and it has a molecular weight of approximately 224.64 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both a chloro substituent and a carboxylate group, which can participate in various
These reactions highlight its versatility as a building block in organic synthesis .
Preliminary studies suggest that ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate exhibits biological activity that may include:
The synthesis of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves:
These steps can be optimized depending on the desired yield and purity of the final product .
Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate finds applications in:
Its unique structural features make it a valuable compound for researchers in these fields .
Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Different position of chloro group | |
| Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Methyl instead of ethyl group | |
| Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Different position of chloro group |
The distinct positioning of functional groups in ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate contributes to its unique reactivity and potential biological activity compared to these similar compounds .
Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate exhibits a planar bicyclic structure characteristic of pyrrolopyridine derivatives [1]. The molecular formula C11H11ClN2O2 corresponds to a molecular weight of 238.67 g/mol [1]. The compound features a fused pyrrole-pyridine ring system with a chlorine substituent at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate functional group at the 3-position [1].
The pyrrolopyridine core structure demonstrates typical bond lengths consistent with aromatic heterocyclic compounds [2] [3]. For related pyrrolopyridine derivatives, nitrogen-carbon bond lengths in the pyridine ring range from 1.327 to 1.339 Å, while carbon-carbon bonds within the aromatic system typically measure between 1.370 and 1.394 Å [4] [5]. The chlorine substitution at the 6-position creates a carbon-chlorine bond with an expected length of approximately 1.75 Å [6].
| Bond Type | Typical Length (Å) | Reference |
|---|---|---|
| N-C (pyridine) | 1.327-1.339 | [4] |
| C-C (aromatic) | 1.370-1.394 | [4] [5] |
| C-Cl | ~1.75 | [6] |
| C=O (ester) | 1.214-1.224 | [5] |
The molecular geometry exhibits near-planarity across the pyrrolopyridine framework, with dihedral angles between ring systems typically less than 10° [7] [2]. Computational studies on similar pyrrolopyridine structures using density functional theory at the B3LYP/6-31G* level reveal optimized geometries with minimal deviation from planarity [7] [8].
Crystal structure analysis of related 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives indicates orthorhombic crystal systems with space group Pna21 [9] [3]. The intermolecular interactions are dominated by nitrogen-hydrogen hydrogen bonding between pyrrole nitrogen atoms and neighboring molecules [3]. Electron density analysis reveals covalent bonding characteristics within the pyrrolopyridine skeleton, with bond critical points showing electron densities ranging from 2.07 to 2.74 e Å⁻³ [3].
The proton nuclear magnetic resonance spectrum of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate displays characteristic signals reflecting its structural components [10] [11]. The pyrrole nitrogen-hydrogen proton typically appears as a broad singlet between 11.0 and 12.0 parts per million, consistent with observed values for related pyrrolopyridine derivatives [10] [12].
The aromatic protons of the pyrrolopyridine system resonate in the expected aromatic region between 7.0 and 8.5 parts per million [10] [12]. The methyl group at the 2-position produces a singlet around 2.3-2.5 parts per million, while the ethyl ester moiety generates characteristic patterns with the methyl group appearing as a triplet near 1.3 parts per million and the methylene protons as a quartet around 4.3 parts per million [10] .
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H (pyrrole) | 11.0-12.0 | Broad singlet |
| Aromatic H | 7.0-8.5 | Multiplet |
| 2-CH₃ | 2.3-2.5 | Singlet |
| OCH₂CH₃ | 4.3 | Quartet |
| OCH₂CH₃ | 1.3 | Triplet |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [10] [14]. The carbonyl carbon of the ester group typically resonates around 170 parts per million, while aromatic carbons appear between 100 and 160 parts per million [14] . The chlorine-bearing carbon shows characteristic downfield shifting due to the electronegative chlorine substituent [10].
Computational predictions using density functional theory methods with basis sets such as B3LYP/6-311G+(2d,p) demonstrate good correlation with experimental chemical shift values for related pyrrolopyridine compounds [12]. The calculated chemical shifts for pyridine protons in similar structures range from 8.29 to 8.62 parts per million, showing excellent agreement with experimental observations [12].
Infrared spectroscopy of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate reveals characteristic absorption bands corresponding to functional groups within the molecule [10] [15]. The nitrogen-hydrogen stretch of the pyrrole ring appears as a broad absorption between 3200 and 3400 wavenumbers, consistent with indole and pyrrolopyridine derivatives [10] [15].
The carbonyl stretch of the ester group produces a strong absorption band around 1720 wavenumbers, typical for ethyl ester functionalities [10] [15]. Aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, while carbon-hydrogen deformation modes are observed between 1300 and 1450 wavenumbers [16] [15].
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3200-3400 | Broad, medium |
| C=O stretch (ester) | ~1720 | Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium |
| C-H deformation | 1300-1450 | Medium |
Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of pyrrolopyridine carboxylates [17]. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the molecular weight [1]. Fragmentation typically involves loss of the ethoxy group (45 mass units) and subsequent breakdown of the pyrrolopyridine core [17].
Electrospray ionization-tandem mass spectrometry studies of related pyrrolopyridine compounds demonstrate characteristic fragmentation patterns involving cross-ring cleavages of the pyridine ring [17]. The presence of chlorine creates distinctive isotope patterns in the mass spectrum, with molecular ion clusters separated by two mass units reflecting the chlorine-35 and chlorine-37 isotopes [17].
Computational vibrational frequency calculations using density functional theory methods with scaling factors of 0.9613 to 0.9688 show good agreement with experimental infrared spectra [12] [18]. The calculated frequencies require scaling to account for anharmonicity effects, particularly for high-frequency carbon-hydrogen and nitrogen-hydrogen stretching modes [18].
Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate [19] [8] [2]. The B3LYP functional with basis sets ranging from 6-31G* to 6-311G+(d,p) has been extensively employed for pyrrolopyridine derivative optimization [19] [7] [8].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies characteristic of pyrrolopyridine systems [19] [2]. For related 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap measures approximately 3.59 electron volts, indicating high kinetic stability [2] [3].
| Computational Method | Basis Set | HOMO-LUMO Gap (eV) |
|---|---|---|
| B3LYP | 6-31G* | 3.59 |
| BLYP | 6-311G+(d,p) | 3.45-3.65 |
Geometry optimization calculations predict near-planar molecular conformations with minimal dihedral angles between the pyrrole and pyridine rings [7] [8]. The optimized bond lengths and angles show excellent correlation with experimental crystallographic data for related compounds [2] [4].
Vibrational frequency calculations demonstrate good agreement with experimental infrared spectra when appropriate scaling factors are applied [12] [18]. The B3LYP functional tends to overestimate vibrational frequencies, particularly for high-frequency stretching modes, necessitating scaling corrections [18] [20].
Nuclear magnetic resonance chemical shift predictions using gauge-including atomic orbital methods with B3LYP/6-311G+(2d,p) calculations show reasonable correlation with experimental values [12]. The computed chemical shifts for aromatic protons typically fall within 0.2-0.5 parts per million of experimental observations [12].
Electronic structure calculations reveal the covalent nature of bonding within the pyrrolopyridine framework, with electron density analysis confirming delocalized π-electron systems [2] [3]. The chlorine substitution influences the electronic distribution, with computational studies predicting enhanced electrophilicity at specific carbon centers [19] [8].
Traditional synthesis of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate relies on established heterocyclic chemistry principles that have been refined over several decades. The most commonly employed approaches involve cyclization reactions of appropriately substituted precursors under controlled conditions [1] [2].
The primary traditional method involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization using a strong base such as sodium hydride . This approach typically proceeds through initial nucleophilic substitution of the chlorine atom, followed by intramolecular cyclization to form the pyrrolopyridine core. The reaction conditions require careful temperature control, typically maintained at 50-100°C, to ensure optimal cyclization while minimizing side reactions .
Another well-established traditional approach utilizes alkylation reactions of 6-chloro-7-deazapurine derivatives with methyl halides in the presence of cesium carbonate as a base [2]. This methodology demonstrates excellent substrate tolerance and provides yields ranging from 45-97%, depending on the specific substrate and reaction conditions employed [2]. The reaction proceeds through nucleophilic aromatic substitution, where the cesium carbonate facilitates the alkylation process while maintaining the integrity of the pyrrolopyridine framework.
Nucleophilic aromatic substitution reactions represent another cornerstone of traditional pyrrolopyridine synthesis. These reactions typically involve the displacement of leaving groups on activated pyridine rings with appropriate nucleophiles [2]. The methodology has been extensively optimized to achieve yields of 72-100% for various derivatives, with reaction times ranging from 5-16 hours depending on the substrate reactivity [2].
The Knoevenagel condensation approach, adapted for pyrrolopyridine synthesis, involves the condensation of appropriate aldehydes with active methylene compounds in the presence of base catalysts [4]. This methodology has been successfully applied to construct the pyrrolopyridine framework through sequential condensation and cyclization reactions, providing access to diversely substituted derivatives.
Modern catalytic strategies have revolutionized pyrrolopyridine synthesis by enabling more efficient and selective transformations under milder conditions. Palladium-catalyzed methodologies represent the most significant advancement in this field, offering superior functional group tolerance and reaction efficiency [5] [6].
Palladium-catalyzed one-pot synthesis approaches have emerged as particularly powerful tools for pyrrolopyridine construction. These methodologies typically employ palladium acetate as the catalyst in dimethylformamide (DMF) solvent systems, enabling the formation of highly substituted pyrrolopyridine derivatives in yields ranging from 31-76% [5]. The reaction proceeds through initially formed enamine intermediates from cyclic ketones and amino-substituted pyridines, followed by Mannich reaction and cyclization steps [5].
The development of palladium-catalyzed C-H functionalization strategies has enabled unprecedented access to complex pyrrolopyridine architectures [6]. These transformations utilize specially designed phosphine ligands to achieve regioselective C-H activation, followed by cyclization to construct the pyrrolopyridine core. The methodology has been successfully applied to the commercial synthesis of pharmaceutically relevant compounds, demonstrating its practical utility [6].
Copper-catalyzed strategies have gained prominence due to their cost-effectiveness and sustainability compared to precious metal catalysts [7] [8]. Copper-catalyzed C-N bond formation reactions provide efficient access to pyrrolopyridine derivatives through intramolecular cyclization of appropriately substituted precursors [7]. These reactions typically operate under microwave irradiation conditions, significantly reducing reaction times while maintaining high yields of 50-85% [9].
The development of copper-catalyzed aerobic oxidative C-H amination has provided a direct route to pyrrolopyridine construction [8]. This methodology utilizes atmospheric oxygen as the terminal oxidant, making it environmentally benign and operationally simple. The reaction tolerates various functional groups and provides good yields under mild conditions [8].
Iron-catalyzed multicomponent reactions represent an emerging area of pyrrolopyridine synthesis, offering advantages in terms of catalyst cost and environmental impact [10]. These transformations typically involve the condensation of primary aromatic amines, aromatic aldehydes, and dicarbonyl compounds in the presence of iron salts as catalysts [10]. The methodology has been successfully scaled up to produce gram quantities of products with yields ranging from 6-69% [10].
Rhodium-catalyzed annulation reactions have been developed for the construction of pyrrolopyridine-containing polycyclic architectures [11]. These transformations involve C-H activation at multiple positions of the pyridine ring, followed by alkyne insertion and cyclization to form fused ring systems [11]. The methodology demonstrates high regioselectivity and functional group tolerance.
Selective functionalization of the C-2 and C-6 positions in pyrrolopyridine derivatives represents a critical aspect of synthetic methodology development, enabling access to diverse structural motifs required for biological activity optimization [12] [11].
C-2 functionalization strategies have been significantly advanced through the development of umpolung approaches utilizing pyridine N-oxides [12]. These methodologies involve the reaction of pyridine N-oxides with triphenylphosphine to generate pyridylphosphonium salts, which subsequently serve as functionalized 2-pyridyl nucleophile equivalents [12]. The protocol operates under ambient temperature conditions and demonstrates excellent tolerance for sensitive functional groups, enabling the synthesis of otherwise challenging compounds [12].
Metal-catalyzed C-2 functionalization approaches have demonstrated exceptional versatility in pyrrolopyridine chemistry [11]. Transition metal catalysis, particularly palladium and rhodium systems, enables directed C-H functionalization at the C-2 position through coordination of the nitrogen lone pair [11]. These transformations proceed through C-H activation, followed by cross-coupling or cyclization reactions to install diverse functional groups [11].
The development of rare earth metal-catalyzed C-2 functionalization has provided complementary reactivity patterns to traditional transition metal systems [11]. These catalysts often demonstrate unique selectivity profiles and enable transformations that are challenging with conventional catalyst systems [11].
C-6 functionalization strategies primarily rely on electrophilic aromatic substitution and halogenation reactions [13]. The synthesis of 2-methyl-6-chloromethyl pyridine derivatives through Friedel-Crafts acylation, followed by reduction and chlorination, represents a well-established approach [13]. This methodology proceeds through acetylation of 2-methylpyridine with acetyl chloride in the presence of aluminum chloride, followed by reduction with sodium borohydride and chlorination with thionyl chloride [13].
Direct C-6 halogenation approaches utilize N-bromosuccinimide or N-chlorosuccinimide as electrophilic halogen sources [13]. These reactions typically require acidic conditions and proceed through electrophilic aromatic substitution mechanisms. The methodology demonstrates good regioselectivity for the C-6 position due to the directing effects of existing substituents [13].
The development of C-6 selective C-H activation methodologies has enabled more direct functionalization approaches [14]. Rhodium-catalyzed C-6 selective C-H alkenylation and alkylation of pyrrolopyridine derivatives has been achieved using directing group strategies [14]. These transformations demonstrate excellent regioselectivity and functional group tolerance [14].
The transition from laboratory-scale synthesis to industrial production of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate requires careful consideration of process chemistry principles to ensure safety, efficiency, and economic viability [10] [15].
Scale-up optimization studies have identified several critical parameters that must be carefully controlled during large-scale production [10]. Temperature control becomes increasingly important at larger scales due to heat transfer limitations and the potential for thermal runaway reactions [10]. The optimization of reaction temperatures, typically maintained between 50-100°C for most pyrrolopyridine synthesis reactions, requires sophisticated heat management systems to ensure uniform temperature distribution throughout the reaction vessel [10].
Oxygen accessibility represents a fundamental challenge in scaling up pyrrolopyridine synthesis reactions that require aerobic oxidation [10]. The square-cube law dictates that oxygen transfer becomes increasingly difficult as reaction scale increases, potentially leading to decreased yields and incomplete conversions [10]. Process engineers have addressed this challenge through the implementation of specialized sparging systems and reactor designs that ensure adequate oxygen supply to the reaction mixture [10].
Continuous flow processing has emerged as a promising approach for scalable pyrrolopyridine synthesis [15]. These systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the ability to achieve steady-state operation [15]. The development of continuous flow processes for pyrrolopyridine synthesis has demonstrated improved efficiency and scalability compared to batch methods [15].
Catalyst recovery and recycling represent critical economic considerations for industrial pyrrolopyridine production [16]. The use of precious metal catalysts, particularly palladium and rhodium systems, necessitates the development of efficient recovery processes to maintain economic viability [16]. Heterogeneous catalyst systems and catalyst immobilization strategies have been developed to facilitate catalyst separation and reuse [16].
Solvent selection and recovery systems play crucial roles in the environmental and economic sustainability of large-scale pyrrolopyridine production [16]. The choice of reaction solvents must balance reaction efficiency with environmental impact, safety considerations, and recovery costs [16]. Process development efforts have focused on identifying greener solvent alternatives and implementing efficient solvent recovery systems [16].
Quality control and analytical methodology development are essential components of scalable pyrrolopyridine synthesis [17]. The implementation of real-time monitoring systems enables process control and optimization during production runs [17]. Advanced analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, have been adapted for process monitoring and quality assurance [17].
The development of robust purification protocols represents another critical aspect of scalable production [17]. Traditional column chromatography approaches are not economically viable for large-scale production, necessitating the development of alternative purification strategies [17]. Crystallization-based purification methods, extraction protocols, and distillation techniques have been optimized for industrial implementation [17].
Safety considerations become paramount during scale-up operations, requiring comprehensive hazard analysis and risk assessment [16]. The identification of potential safety hazards, including exothermic reactions, gas evolution, and material compatibility issues, must be thoroughly evaluated and addressed through appropriate engineering controls [16]. Process safety management systems have been implemented to ensure safe operation during large-scale production [16].